The compound (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a complex organic molecule notable for its applications in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the oxopentanoic acid moiety contributes to its functionality in biological systems.
This compound falls under the category of amino acid derivatives and is classified as a protected amino acid due to the presence of the Fmoc group. It is also categorized as a ketone, given the oxo functional group in its structure.
The synthesis of (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can be achieved through solid-phase peptide synthesis or solution-phase methods. Key techniques include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product .
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Reactions are typically monitored using techniques such as NMR spectroscopy or mass spectrometry to confirm product formation and purity.
The mechanism of action for this compound primarily revolves around its role in peptide synthesis. The Fmoc protecting group allows for selective deprotection, enabling the formation of peptide bonds without interfering with other functional groups. The oxo group contributes to the reactivity of the carbon chain, facilitating further modifications.
Studies have shown that compounds with similar structures exhibit biological activity by interacting with specific enzymes or receptors within cellular pathways, although specific data on this compound's biological activity may require further investigation.
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize these properties accurately .
This compound is primarily used in scientific research related to:
The introduction of 9-fluorenylmethoxycarbonyl (Fmoc) protecting group chemistry in the late 1970s revolutionized solid-phase peptide synthesis (SPPS) by providing a base-labile orthogonal protection strategy that complemented existing acid-labile methods. Unlike the classical t-butyloxycarbonyl (Boc) approach requiring highly corrosive hydrogen fluoride for final deprotection, Fmoc chemistry employs milder secondary amines (typically piperidine) for iterative deprotection cycles [1]. This fundamental innovation enabled the widespread adoption of SPPS across biological laboratories, as it eliminated specialized equipment needs while providing a built-in UV monitoring capability through the dibenzofulvene-piperidine adduct's distinctive chromophore [1] [9].
The evolution toward Fmoc/tBu-based strategies represented a paradigm shift in peptide chemistry, driven by three key advantages:1) Compatibility with acid-sensitive modifications (phosphorylated, glycosylated peptides)2) Simplified automation through non-corrosive deprotection cycles3) Orthogonal side-chain protection using acid-labile groups like tert-butyl (tBu) and triphenylmethyl (Trt) [7]. By 2016, Fmoc-SPPS had become the predominant industrial method for therapeutic peptide production, supported by economies of scale from multiton manufacturing of Fmoc building blocks [1]. Continuous refinement has addressed historical limitations, including aspartimide formation and aggregation-prone sequences, establishing Fmoc chemistry as the foundation for synthesizing complex peptides exceeding 50 amino acids.
Table 1: Evolution of Fmoc-SPPS Capabilities
Era | Maximum Peptide Length | Key Innovations | Purity Standards |
---|---|---|---|
1980s | 15-20 residues | Basic automation, Fmoc deprotection protocols | >70% crude purity |
1990s | 30-40 residues | Pseudoprolines, backbone protection | >80% crude purity |
2000s | 40-60 residues | Microwave assistance, improved coupling reagents | >90% crude purity |
Present | >60 residues | Segmented synthesis, advanced aggregation inhibitors | >95% crude purity |
The integration of β-amino acid residues like Fmoc-β-HoAsp(OtBu)-OH represents a strategic advancement in peptide engineering, creating backbone-modified analogues with enhanced biostability and novel conformational properties. This compound specifically features:1) An additional methylene unit in the backbone compared to standard α-glutamic acid derivatives2) Orthogonal protection with Fmoc on the α-amine and tBu on the side-chain carboxyl3) Defined (3R) stereochemistry critical for maintaining chiral integrity in peptide helices [6]. β-Amino acids confer protease resistance by disrupting enzymatic recognition while enabling precise control over secondary structure through modulated hydrogen-bonding patterns [4].
The structural significance of Fmoc-β-HoAsp(OtBu)-OH extends beyond simple homologation. Its extended backbone length (approximately 1.2Å longer than α-glutamic acid) introduces subtle yet consequential perturbations in peptide folding. When incorporated at alternating positions in α/β-peptides, this derivative facilitates the formation of stable 14-helix conformations that mimic natural α-helices while exhibiting reduced immunogenicity. This structural mimicry has proven valuable in developing constrained peptide therapeutics targeting protein-protein interactions, particularly in oncology and antimicrobial applications where enzymatic degradation limits efficacy [6].
Table 2: Comparative Analysis of β-Glutamic Acid Derivatives in Peptide Design
Parameter | Fmoc-Glu(OtBu)-OH (α) | Fmoc-β-HoAsp(OtBu)-OH | Structural Impact |
---|---|---|---|
Backbone length | 5 atoms (N to Cγ) | 6 atoms (N to Cδ) | Extended helical pitch |
Side-chain vector | Cγ-carboxyl | Cδ-carboxyl | Altered solvent exposure |
Hydrogen bonding | i to i+4 (α-helix) | i to i+3 (14-helix) | Modified helix stability |
Protease susceptibility | High | Reduced | Enhanced metabolic stability |
Conformational freedom | 3 rotatable bonds | 4 rotatable bonds | Increased structural diversity |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3